BenchChemオンラインストアへようこそ!

5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid

Physicochemical profiling Drug-likeness CNS drug design

5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid (CAS 842972-22-9; also known by its IUPAC name 5-oxo-1-(oxolan-2-ylmethyl)pyrrolidine-3-carboxylic acid and synonym ST072517) is a heterocyclic building block belonging to the 5-oxopyrrolidine-3-carboxylic acid class. It features a pyrrolidin-2-one (γ-lactam) core with a carboxylic acid at the 3-position and an N-tetrahydrofuran-2-ylmethyl substituent.

Molecular Formula C10H15NO4
Molecular Weight 213.233
CAS No. 842972-22-9
Cat. No. B2731716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid
CAS842972-22-9
Molecular FormulaC10H15NO4
Molecular Weight213.233
Structural Identifiers
SMILESC1CC(OC1)CN2CC(CC2=O)C(=O)O
InChIInChI=1S/C10H15NO4/c12-9-4-7(10(13)14)5-11(9)6-8-2-1-3-15-8/h7-8H,1-6H2,(H,13,14)
InChIKeyMJNBZSAOCUXODB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid (CAS 842972-22-9): A 5-Oxopyrrolidine-3-Carboxylic Acid Building Block for Medicinal Chemistry and Fragment-Based Screening


5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid (CAS 842972-22-9; also known by its IUPAC name 5-oxo-1-(oxolan-2-ylmethyl)pyrrolidine-3-carboxylic acid and synonym ST072517) is a heterocyclic building block belonging to the 5-oxopyrrolidine-3-carboxylic acid class . It features a pyrrolidin-2-one (γ-lactam) core with a carboxylic acid at the 3-position and an N-tetrahydrofuran-2-ylmethyl substituent. This compound is primarily used as a synthetic intermediate and screening compound in early-stage drug discovery, with a molecular formula of C10H15NO4, a molecular weight of 213.23 g/mol, and a topological polar surface area (TPSA) of 66.8 Ų [1]. Its structure incorporates both hydrogen-bond donor/acceptor functionality and a saturated oxygen-containing heterocycle, providing a distinct physicochemical profile compared to simpler N-substituted 5-oxopyrrolidine-3-carboxylic acid analogs [1].

Why N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Analogs Cannot Be Interchanged: Structural and Physicochemical Consequences


Within the 5-oxopyrrolidine-3-carboxylic acid family, the nature of the N-substituent critically governs both molecular properties (e.g., lipophilicity, hydrogen-bonding capacity, polar surface area) and biological activity profiles. For instance, published class-level SAR data indicate that replacing an aliphatic N-substituent with a heterocyclic one (like tetrahydrofuran-2-ylmethyl) can enhance analgesic efficacy [1]. Even subtle structural changes between analogs result in measurable differences in LogP and TPSA that directly impact central nervous system (CNS) multiparameter optimization (MPO) scores and oral absorption potential. Consequently, 5-oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid cannot be automatically substituted with unsubstituted, N-methyl, or N-cyclopentyl versions without fundamentally altering the compound's physicochemical profile and, by inference, its biological performance in a given assay system. The quantitative evidence below demonstrates exactly where differentiation exists.

Quantitative Differentiation Evidence for CAS 842972-22-9 vs. Closest 5-Oxopyrrolidine-3-Carboxylic Acid Analogs


Increased Lipophilicity (Higher XLogP3) Compared to Unsubstituted and N-Methyl 5-Oxopyrrolidine-3-Carboxylic Acids

The N-tetrahydrofuran-2-ylmethyl substituent on CAS 842972-22-9 results in a substantially higher computed partition coefficient compared to the unsubstituted parent compound and the N-methyl analog. This shift toward more positive LogP values indicates enhanced lipophilicity, which is expected to influence both passive membrane permeability and protein binding [1][2][3].

Physicochemical profiling Drug-likeness CNS drug design Permeability

Reduced Hydrogen Bond Donor Count Relative to the Unsubstituted Core as an Indicator of Altered Solubility and Permeability

N-Substitution eliminates one hydrogen bond donor (HBD) compared to the free N–H parent structure. The target compound presents only one HBD (the carboxylic acid proton), whereas unsubstituted 5-oxopyrrolidine-3-carboxylic acid has two (carboxylic acid plus lactam N–H). In contrast, the N-methyl analog also has one HBD. Reduced HBD count is generally favorable for passive membrane permeability and may enhance oral absorption potential [1][2][3].

Hydrogen bonding Solubility Permeability Oral bioavailability

Higher Topological Polar Surface Area (TPSA) vs. N-Methyl Analog: A Predictor of Distinct Transporter and Off-Target Interactions

The target compound carries a TPSA of 66.8 Ų due to the additional tetrahydrofuran oxygen, which represents a measurable increase over both the unsubstituted core (66.4 Ų) and the N-methyl analog (57.6 Ų). TPSA values below 70 Ų are generally considered favorable for blood–brain barrier penetration, yet this small difference places the compound in a distinct sub-region of CNS MPO space relative to the N-methyl version [1][2][3].

Polar surface area CNS MPO Transporter recognition Off-target promiscuity

Enhanced In Vivo Analgesic Activity Potential via Heterocyclic N-Substitution: Class-Level SAR Evidence

Published structure–activity relationship (SAR) data for the 1-substituted 5-oxopyrrolidine-3-carboxylic acid class demonstrate that compounds bearing an aromatic or heterocyclic radical at the 1-position exhibit slightly greater analgesic activity in animal models than those with purely aliphatic substituents [1]. While CAS 842972-22-9 itself was not directly tested in this study, its N-tetrahydrofuran-2-ylmethyl group qualifies as a heterocyclic radical, placing it in the higher-efficacy subclass relative to N-methyl or N-cyclopentyl analogs. This is a class-level inference that must be confirmed through direct experimental comparison, but it offers a rational basis for prioritizing procurement of this compound over purely aliphatic-substituted alternatives for analgesic or antihypoxic screening campaigns.

Analgesic activity SAR Heterocyclic substitution Drug discovery

Procurement-Driven Application Scenarios for 5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid (842972-22-9)


CNS Drug Discovery Fragment Library Expansion with Calculated CNS MPO-Compliant Properties

With a TPSA of 66.8 Ų and an XLogP3 of -0.6, CAS 842972-22-9 falls within ideal CNS MPO parameter space (TPSA < 70 Ų; LogP 1–3 range proximity) [1]. Its higher lipophilicity compared to unsubstituted 5-oxopyrrolidine-3-carboxylic acid (XLogP -1.2) suggests improved passive CNS penetration potential. Procurement for fragment-based screening libraries targeting CNS disorders (e.g., Alzheimer's disease, where 5-oxopyrrolidine-derived BACE-1 inhibitors have demonstrated sub-micromolar activity [2]) is a high-priority application.

Analgesic and Antihypoxic Lead Identification: Prioritizing Heterocyclic N-Substituted Scaffolds

Published class-level SAR demonstrates that N-heterocyclic substitution on 5-oxopyrrolidine-3-carboxylic acids yields enhanced analgesic activity relative to purely aliphatic analogs [3]. The target compound's tetrahydrofuran-2-ylmethyl motif fulfills this structural requirement. Procurement for in vivo analgesic or antihypoxic screening programs should prioritize this compound over N-methyl or N-cyclopentyl versions to maximize the probability of identifying active leads, pending confirmatory head-to-head testing.

Synthetic Intermediate for BACE-1 or Other Aspartic Protease Inhibitor Elaboration

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a recognized privileged structure for aspartic protease inhibition, including BACE-1, where fully substituted derivatives achieve sub-micromolar inhibitory activity [2]. CAS 842972-22-9, with its free carboxylic acid handle and N-tetrahydrofuran-2-ylmethyl substituent, serves as a versatile intermediate for further C(sp3)–H functionalization or amide coupling to generate screening candidates. Its availability in 500 mg and larger quantities from multiple suppliers (Santa Cruz Biotechnology, Matrix Scientific, P&S Chemicals) supports medicinal chemistry scale-up.

Quote Request

Request a Quote for 5-Oxo-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.